molecular formula C17H15Br2N3O2 B11549314 4-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(3-bromophenyl)-4-oxobutanamide

4-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(3-bromophenyl)-4-oxobutanamide

Cat. No.: B11549314
M. Wt: 453.1 g/mol
InChI Key: UJQRCFDAYBAJRL-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-BROMOPHENYL)-3-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is an organic compound that belongs to the class of hydrazine derivatives. This compound is characterized by the presence of bromophenyl groups and a hydrazinecarbonyl moiety, making it a significant molecule in various chemical and biological research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-BROMOPHENYL)-3-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromobenzaldehyde and 3-bromophenylhydrazine.

    Condensation Reaction: The 3-bromobenzaldehyde undergoes a condensation reaction with 3-bromophenylhydrazine in the presence of a suitable catalyst to form the hydrazone intermediate.

    Amidation: The hydrazone intermediate is then reacted with 3-bromopropanoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(3-BROMOPHENYL)-3-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(3-BROMOPHENYL)-3-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-BROMOPHENYL)-3-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(4-BROMOPHENYL)-3-PHENYLPROPANAMIDE: Similar structure but with a different substitution pattern on the phenyl ring.

    N-(4-BROMOPHENYL)-3-(HYDRAZINECARBONYL)PROPANAMIDE: Similar functional groups but different positional isomers.

Uniqueness

N-(3-BROMOPHENYL)-3-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is unique due to its specific substitution pattern and the presence of both bromophenyl and hydrazinecarbonyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H15Br2N3O2

Molecular Weight

453.1 g/mol

IUPAC Name

N-(3-bromophenyl)-N'-[(E)-(3-bromophenyl)methylideneamino]butanediamide

InChI

InChI=1S/C17H15Br2N3O2/c18-13-4-1-3-12(9-13)11-20-22-17(24)8-7-16(23)21-15-6-2-5-14(19)10-15/h1-6,9-11H,7-8H2,(H,21,23)(H,22,24)/b20-11+

InChI Key

UJQRCFDAYBAJRL-RGVLZGJSSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=N/NC(=O)CCC(=O)NC2=CC(=CC=C2)Br

Canonical SMILES

C1=CC(=CC(=C1)Br)C=NNC(=O)CCC(=O)NC2=CC(=CC=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.